molecular formula C58H86Br2N2S5 B14770849 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

Cat. No.: B14770849
M. Wt: 1131.5 g/mol
InChI Key: BYMRHKITZCKLLX-UHFFFAOYSA-N
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Description

The compound 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene is a complex organic molecule that features a unique structure with multiple thiophene and bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene typically involves a multi-step process. The key steps include the formation of the thiophene rings, bromination, and the introduction of the octyldodecyl side chains. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction conditions would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene: undergoes various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution of the bromine atoms can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism by which 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene exerts its effects involves its interaction with light and charge carriers. The thiophene rings facilitate π-π stacking interactions, which enhance charge transport properties. The bromine atoms and octyldodecyl side chains contribute to the compound’s solubility and processability, allowing for the formation of high-quality thin films.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene lies in its complex structure, which combines multiple thiophene rings, bromine atoms, and long alkyl side chains. This combination results in a compound with exceptional solubility, processability, and electronic properties, making it highly suitable for advanced applications in organic electronics and photovoltaics.

Properties

Molecular Formula

C58H86Br2N2S5

Molecular Weight

1131.5 g/mol

IUPAC Name

9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

InChI

InChI=1S/C58H86Br2N2S5/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)37-45-39-49(65-57(45)59)51-41-47-53-54(62-67-61-53)48-42-52(64-56(48)55(47)63-51)50-40-46(58(60)66-50)38-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-44H,5-38H2,1-4H3

InChI Key

BYMRHKITZCKLLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)C2=CC3=C(S2)C4=C(C=C(S4)C5=CC(=C(S5)Br)CC(CCCCCCCC)CCCCCCCCCC)C6=NSN=C36)Br

Origin of Product

United States

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